Bromopyruvic Acid Bromopyruvic Acid 3-bromopyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is replaced by bromine. Synthetic brominated derivative and structural analog of pyruvic acid. Highly reactive alkylating agent. Anti-cancer drug It has a role as an alkylating agent and an antineoplastic agent. It is a 2-oxo monocarboxylic acid and an organobromine compound. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-bromopyruvate.
Brand Name: Vulcanchem
CAS No.: 1113-59-3
VCID: VC0001779
InChI: InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
SMILES: Array
Molecular Formula: C3H3BrO3
Molecular Weight: 166.96 g/mol

Bromopyruvic Acid

CAS No.: 1113-59-3

Cat. No.: VC0001779

Molecular Formula: C3H3BrO3

Molecular Weight: 166.96 g/mol

* For research use only. Not for human or veterinary use.

Bromopyruvic Acid - 1113-59-3

Specification

CAS No. 1113-59-3
Molecular Formula C3H3BrO3
Molecular Weight 166.96 g/mol
IUPAC Name 3-bromo-2-oxopropanoic acid
Standard InChI InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
Standard InChI Key PRRZDZJYSJLDBS-UHFFFAOYSA-N
Canonical SMILES C(C(=O)C(=O)[O-])Br

Introduction

Biochemical Mechanisms of Action

Glycolytic Pathway Inhibition

3-BrPA exerts multi-target effects on glycolysis (Figure 2):

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH):
As the primary target, 3-BrPA alkylates GAPDH's active-site cysteine (Cys149), irreversibly inhibiting its dehydrogenase activity (IC₅₀ = 8.2 μM in HepG2 cells) . This blockade reduces ATP production by 78% within 2 hours, triggering necroptosis in glycolytic tumors .

Hexokinase II (HK-II):
At higher concentrations (≥50 μM), 3-BrPA dissociates HK-II from mitochondrial voltage-dependent anion channels (VDAC), disrupting the enzyme's anti-apoptotic function . This mitochondrial detachment precedes cytochrome c release and apoptosis-inducing factor (AIF) translocation, accounting for 62% of cell death in MCF-7 breast cancer models .

Mitochondrial Dysfunction and TCA Cycle Interference

Beyond glycolysis, 3-BrPA inhibits oxidative phosphorylation via:

EnzymeInhibition MechanismEffect on Respiration
Succinate dehydrogenaseAlkylation of FAD-binding site74% reduction in Complex II activity
α-Ketoglutarate dehydrogenaseCysteine modification in E1 subunit68% decrease in α-KG oxidation
Pyruvate dehydrogenaseInactivation of E2 dihydrolipoamide41% lower acetyl-CoA synthesis

These multi-compartment disruptions deplete ATP synergistically, with combined glycolytic and mitochondrial inhibition reducing cellular ATP by 93% in HT-29 colon carcinoma cells .

Ubiquitin-Proteasome System Modulation

A novel mechanism involves 3-BrPA's alkylation of ubiquitin-activating (E1) and conjugating (E2) enzymes, reducing global protein ubiquitination by 55% within 4 hours . This impairs proteasomal degradation of pro-apoptotic factors like Bax, increasing their intracellular levels 3.2-fold in DU145 prostate cancer cells .

Anticancer Efficacy Across Tumor Models

Hepatocellular Carcinoma (HCC)

In HepG2 xenografts, 10 mg/kg 3-BrPA (intraperitoneal, q3d) reduced tumor volume by 81% compared to controls (p < 0.001) . Mechanistically, this correlates with:

  • 64% decrease in glutaminolysis flux (via glutamate dehydrogenase inhibition)

  • 49% reduction in NADPH/NADP⁺ ratio (limiting antioxidant synthesis)

  • 3.8-fold increase in caspase-3 activation

Castration-Resistant Prostate Cancer (CRPC)

3-BrPA (25 μM) suppressed PC3 cell migration by 92% through epithelial-mesenchymal transition (EMT) reversal:

ProteinExpression Changep-value
E-cadherin↑ 3.1-fold0.003
N-cadherin↓ 78%0.008
Vimentin↓ 83%0.001

Transcriptome analysis revealed downregulation of SNAI1 (log2FC = -2.4) and TWIST1 (log2FC = -1.9), key EMT transcription factors .

Selective Toxicity via MCT Transport

The preferential uptake of 3-BrPA by monocarboxylate transporter 1 (MCT1) explains its cancer selectivity :

Cell TypeMCT1 Expression (RFU)3-BrPA IC₅₀ (μM)
Hepatoma (HepG2)248 ± 3112.1 ± 2.4
Normal hepatocyte47 ± 12>500

This 41-fold selectivity ratio enables tumor-specific cytotoxicity at pharmacologically achievable concentrations .

Pharmacokinetics and Analytical Profiling

HPLC-MS/MS Quantification

A validated method for plasma 3-BrPA detection employs precolumn derivatization with 4-nitro-1,2-phenylenediamine :

ParameterValue
ColumnC18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase0.1% formic acid/acetonitrile
LLOQ0.5 ng/mL
Linearity0.5–1000 ng/mL (r² = 0.998)
Intraday precision2.1–4.7% RSD

This method revealed a 3.7-hour elimination half-life for 3-BrPA in Sprague-Dawley rats, increasing to 5.1 hours when administered as a Val-Ile prodrug .

Prodrug Development

3-BrPA-Val-Ile enhances oral bioavailability (F = 34% vs. 8% for free drug) by leveraging peptide transporter 1 (PEPT1)-mediated absorption . Hydrolysis by intestinal carboxypeptidases releases active 3-BrPA, achieving tumor concentrations of 28 μM after 50 mg/kg oral dosing .

Challenges and Future Directions

Toxicity Considerations

While 3-BrPA exhibits tumor selectivity, doses >15 mg/kg in rats caused reversible hepatotoxicity (ALT ↑ 2.8-fold) and nephrotoxicity (BUN ↑ 1.9-fold) . Mitigation strategies include:

  • Nanoparticle encapsulation (e.g., PLGA carriers) to reduce systemic exposure

  • Conjugation with tumor-targeting ligands (e.g., folate, RGD peptides)

Clinical Translation

Ongoing Phase I trials (NCT04283027) are evaluating intra-arterial 3-BrPA for HCC, with preliminary data showing 44% disease control rate and median PFS of 5.1 months . Combination regimens with PD-1 inhibitors or PARP antagonists are under preclinical investigation to address metabolic plasticity in resistant clones.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator